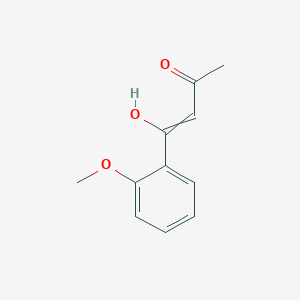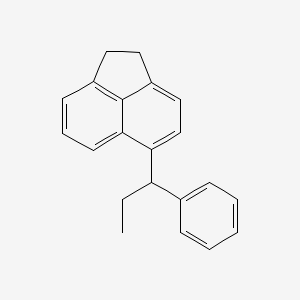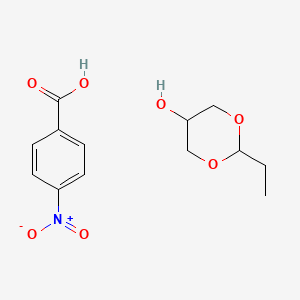
2-Ethyl-1,3-dioxan-5-ol;4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,3-dioxan-5-ol and 4-nitrobenzoic acid are two distinct chemical compounds 2-Ethyl-1,3-dioxan-5-ol is a cyclic ether with a hydroxyl group, while 4-nitrobenzoic acid is an aromatic carboxylic acid with a nitro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-1,3-dioxan-5-ol: This compound can be synthesized through the acid-catalyzed cyclization of 2-ethyl-1,3-diol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
4-Nitrobenzoic Acid: This compound is commonly prepared by the nitration of benzoic acid. The nitration reaction involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the para position.
Industrial Production Methods
2-Ethyl-1,3-dioxan-5-ol: Industrial production may involve continuous flow reactors to optimize the yield and purity of the product. The use of solid acid catalysts can also enhance the efficiency of the process.
4-Nitrobenzoic Acid: Industrial production often involves large-scale nitration reactors with precise temperature and concentration control to ensure high yield and purity. The product is then purified through recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
-
4-Nitrobenzoic Acid
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The carboxyl group can undergo esterification reactions with alcohols in the presence of acid catalysts.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones.
Common Reagents and Conditions
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
-
4-Nitrobenzoic Acid
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols with sulfuric acid as a catalyst.
Major Products Formed
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers or esters.
-
4-Nitrobenzoic Acid
Reduction: 4-aminobenzoic acid.
Substitution: Esters of 4-nitrobenzoic acid.
Oxidation: Quinones.
Applications De Recherche Scientifique
-
2-Ethyl-1,3-dioxan-5-ol
Chemistry: Used as a solvent and reagent in organic synthesis.
Industry: Used in the production of polymers and resins.
-
4-Nitrobenzoic Acid
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Used in the synthesis of pharmaceutical compounds.
Industry: Used in the production of plasticizers and stabilizers.
Mécanisme D'action
2-Ethyl-1,3-dioxan-5-ol: The compound can act as a nucleophile in various chemical reactions due to the presence of the hydroxyl group. It can also participate in hydrogen bonding, influencing its reactivity and interactions with other molecules.
4-Nitrobenzoic Acid: The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to electrophilic substitution reactions. The carboxyl group can participate in hydrogen bonding and can be deprotonated to form carboxylate anions, influencing its solubility and reactivity.
Comparaison Avec Des Composés Similaires
-
2-Ethyl-1,3-dioxan-5-ol
Similar Compounds: 1,3-dioxane, 1,4-dioxane, and 2-methyl-1,3-dioxan-5-ol.
Uniqueness: The presence of the ethyl group and hydroxyl group provides unique reactivity and solubility properties.
-
4-Nitrobenzoic Acid
Similar Compounds: Benzoic acid, 4-aminobenzoic acid, and 3-nitrobenzoic acid.
Uniqueness: The nitro group at the para position provides distinct electronic and steric effects, influencing its reactivity and applications.
Propriétés
Numéro CAS |
92883-23-3 |
|---|---|
Formule moléculaire |
C13H17NO7 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
2-ethyl-1,3-dioxan-5-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H12O3/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-2-6-8-3-5(7)4-9-6/h1-4H,(H,9,10);5-7H,2-4H2,1H3 |
Clé InChI |
OHIYRIMYGYQYHY-UHFFFAOYSA-N |
SMILES canonique |
CCC1OCC(CO1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


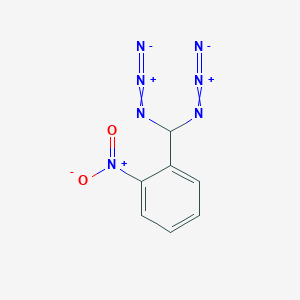
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
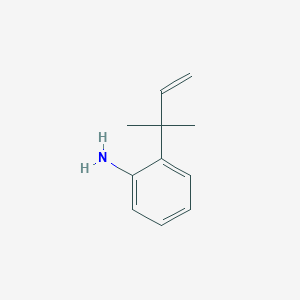

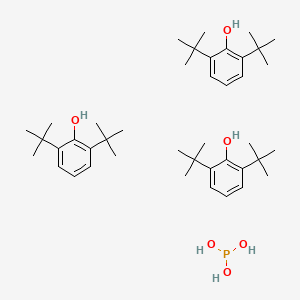
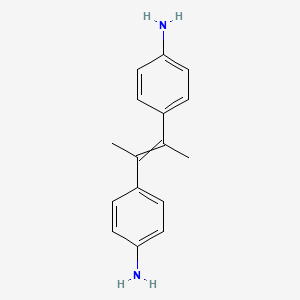
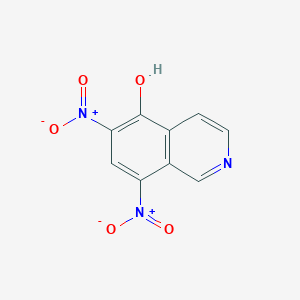
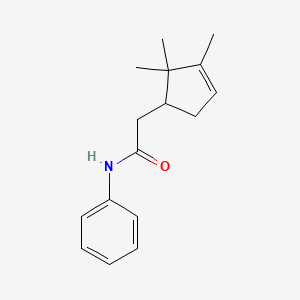
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
